molecular formula C14H23NO4 B1371639 1-Boc-3-allylpiperidine-3-carboxylic Acid CAS No. 959236-11-4

1-Boc-3-allylpiperidine-3-carboxylic Acid

Cat. No. B1371639
CAS RN: 959236-11-4
M. Wt: 269.34 g/mol
InChI Key: JSILKJJKWZCJME-UHFFFAOYSA-N
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Description

“1-Boc-3-allylpiperidine-3-carboxylic Acid”, also known as Boc-Allyl-Apa-OH, is a type of piperidine derivative. It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular formula of “1-Boc-3-allylpiperidine-3-carboxylic Acid” is C14H23NO4 . Its InChI code is 1S/C14H23NO4/c1-5-7-14 (11 (16)17)8-6-9-15 (10-14)12 (18)19-13 (2,3)4/h5H,1,6-10H2,2-4H3, (H,16,17) .


Physical And Chemical Properties Analysis

The “1-Boc-3-allylpiperidine-3-carboxylic Acid” is a solid substance . It has a molecular weight of 269.34 . It should be stored in a refrigerator .

Scientific Research Applications

Continuous Flow Carboxylation

In the realm of organic synthesis, particularly in medicinal chemistry, the carboxylation of N-Boc-4,4-difluoropiperidine showcases the utility of continuous flow processes. This method, characterized by the N-Boc-directed α-deprotonation using s-BuLi in THF followed by CO2 gas trapping, emphasizes the scalability and safety of synthesizing carboxylic acid derivatives. Such advancements support extensive medicinal chemistry research by providing a reliable supply of crucial intermediates (Kestemont et al., 2021).

Unnatural Amino Acid Incorporation

The integration of unnatural organometallic amino acids into peptides signifies another facet of research applications. For instance, the incorporation of 1′-aminoferrocene-1-carboxylic acid into oligopeptides through solid-phase methods demonstrates the potential of combining Boc-protected amino acids with unconventional building blocks. This approach leads to novel peptides with unique properties, potentially useful in various biochemical applications (Barišić et al., 2006).

Triazole-based Scaffolds

The synthesis of 5-amino-1,2,3-triazole-4-carboxylates reveals an avenue for creating triazole-based scaffolds, pivotal in peptidomimetics and biologically active compound development. The ruthenium-catalyzed cycloaddition process provides a protected version of triazole amino acids, facilitating the construction of complex molecules with significant biological relevance (Ferrini et al., 2015).

Curtius Rearrangement for Ureas

The one-step Curtius rearrangement, leading to Boc-protected 1-(3-oxocycloalkyl) ureas, exemplifies a methodological advancement in synthesizing key intermediates for receptor agonists. This process highlights the versatility of Boc-protected intermediates in accessing structurally complex molecules essential for drug discovery (Sun et al., 2014).

Catalytic Allylation

The use of phosphotungstic acid in the catalytic allylation of isatins and N-tert-butyloxycarbonylamido sulfones underlines the importance of Boc-protected intermediates in synthesizing multifunctional compounds. This method provides an efficient route to allylation products, serving as valuable intermediates for further chemical transformations and potential drug development (Ghosh et al., 2014).

Safety and Hazards

The safety information for “1-Boc-3-allylpiperidine-3-carboxylic Acid” includes several hazard statements and precautionary statements . The pictograms indicate that it is classified as Acute Tox. 3 Oral . The signal word is "Danger" .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-prop-2-enylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-5-7-14(11(16)17)8-6-9-15(10-14)12(18)19-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSILKJJKWZCJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662894, DTXSID401163403
Record name 1-(tert-Butoxycarbonyl)-3-(prop-2-en-1-yl)piperidine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,1-Dimethylethyl) 3-(2-propen-1-yl)-1,3-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959236-11-4, 159526-21-3
Record name 1-(1,1-Dimethylethyl) 3-(2-propen-1-yl)-1,3-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959236-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-3-(prop-2-en-1-yl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,1-Dimethylethyl) 3-(2-propen-1-yl)-1,3-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)piperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of piperidine-1,3-dicarboxylic acid 3-allyl ester 1-tert-butyl ester (62.5 g) in tetrahydrofuran (625 ml) cooled to −72° C. was added lithium hexamethyl disilazide (1.6M tetrahydrofuran solution, 160 ml). The mixture was stirred at the same temperature for 30 minutes, and then the reaction mixture was warmed to 0° C. over 12 minutes and cooled to −67° C. again. To the mixture was added trimethylsilyl chloride (35.2 ml). The reaction mixture was warmed to 2.5° C. over 1 hour, and stirred at the same temperature for additional 2 hours. To the mixture were sequentially added methanol (250 ml) and 1M aqueous sodium hydroxide solution (250 ml), and the mixture was washed with n-hexane (940 ml). The separated aqueous layer was washed with n-hexane (250 ml) again. The separated aqueous layer was acidified by 1M hydrochloric acid water, and then extracted with ethyl acetate (800 ml). The organic layer was sequentially washed with water (800 ml) and saturated aqueous sodium chloride solution (400 ml), and the separated aqueous layer was extracted with ethyl acetate (500 ml) again. The combined organic layer was dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue was slurry-washed with n-hexane/ethyl acetate (10/1, 660 ml) to give the titled compound (53.4 g).
Name
piperidine-1,3-dicarboxylic acid 3-allyl ester 1-tert-butyl ester
Quantity
62.5 g
Type
reactant
Reaction Step One
Quantity
625 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step Two
Quantity
35.2 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

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